Isoprogesterone
Overview
Description
Synthesis Analysis
The synthesis of isoprogesterone derivatives and analogs, like 21-[18F]fluoro-16 alpha-ethyl-19-norprogesterone (FENP), involves complex procedures such as fluoride ion displacement and HPLC purification, highlighting the intricate methods required to produce these compounds with high specificity and activity for research and potential therapeutic applications (Pomper et al., 1988).
Molecular Structure Analysis
Isoprogesterone's molecular structure, characterized by variations such as the introduction of hydroxyl, methyl, and other functional groups, significantly influences its affinity and selectivity towards biological targets. The structural modifications, like the addition of a 17alpha-pentafluorethyl side chain, result in compounds with distinct biological activities, indicating the critical role of molecular architecture in determining the function and efficacy of steroid hormones (Fuhrmann et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving isoprogesterone, such as esterification or functionalization, yield derivatives with varied biological activities. For example, the synthesis of 17-esters of 6-dehydro-16-methylene-17 alpha-hydroxyprogesterone demonstrates the influence of chemical modifications on the progestational and antiandrogenic properties of the resulting compounds, underscoring the importance of chemical reactions in tailoring the properties of steroid hormones for specific applications (Shapiro et al., 1972).
Scientific Research Applications
Neuroprotection and Neuroregeneration :
- Progesterone is being studied for its neuroprotective and neuroregenerative properties in conditions such as stroke and traumatic brain injuries. It enhances anti-oxidant mechanisms, reduces excitotoxicity, supports neurotrophic factors, and stimulates axonal remyelination, among other effects (Stein, 2001).
Cardiovascular Health :
- The Heart and Estrogen/Progestin Replacement Study (HERS) explored the effects of hormone replacement therapy on cardiac events in postmenopausal women with coronary heart disease. The results indicated a complex relationship between hormone therapy and cardiovascular health, underscoring the need for more research (Wells & Herrington, 1999).
Reproductive Health and Hormone Therapy :
- Progesterone and its derivatives have been prescribed for various reproductive health issues. Different formulations affect the body differently, impacting organs and processes such as ovarian and uterine function and potentially offering benefits or harms depending on the individual case (Shoham & Kopernik, 2004).
Cancer Treatment :
- The relationship between hormone receptors in metastatic endometrial tumors and clinical response to hormone therapies like tamoxifen and medroxyprogesterone acetate has been studied. Understanding these relationships can help tailor treatments for individuals with endometrial cancer (Singh et al., 2007).
Behavioral Health :
- Progesterone has been used in the treatment of male sex offenders, demonstrating its potential influence on behavior and its application in managing severe behavioral issues (Money, 1970).
Myelination and Nervous System Repair :
- Progesterone promotes myelin repair and has neuroprotective effects. Understanding its role in the nervous system can lead to new therapeutic strategies for neuroinjury and neurodegenerative diseases (Schumacher et al., 2011).
Antiprogesterone Research :
- RU 486, an antiprogesterone, has been used for early pregnancy interruption and has other potential medical applications. Understanding its mechanism helps in developing new therapeutic strategies for various conditions (Baulieu & Ulmann, 1986).
Breast Cancer Research :
- Progesterone receptors in breast tumors play a significant role in predicting clinical outcomes and treatment responses. The ratio of different progesterone receptor isoforms might influence the effectiveness of treatments like tamoxifen (Hopp et al., 2004).
Safety And Hazards
Future Directions
The aim of future work is to show the mechanisms of action of progesterone and its metabolites, the physiological and pharmacological actions of progesterone and its synthetic analogues in human medicine, as well as the impacts of its production and use on the environment . More molecular level research is needed to clarify progesterone signaling pathways .
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-HXIANDDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoprogesterone | |
CAS RN |
2000-66-0 | |
Record name | Isoprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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